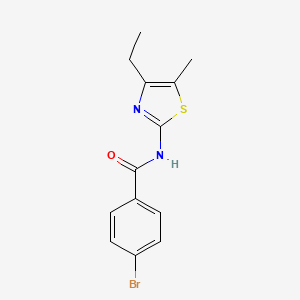![molecular formula C16H18N2 B7559949 4-[(2-methylphenyl)methyl]-2,3-dihydro-1H-quinoxaline](/img/structure/B7559949.png)
4-[(2-methylphenyl)methyl]-2,3-dihydro-1H-quinoxaline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[(2-methylphenyl)methyl]-2,3-dihydro-1H-quinoxaline, also known as MMQ, is a synthetic compound that has been widely used in scientific research due to its unique chemical properties. MMQ is a member of the quinoxaline family, which is known for its diverse biological activities. MMQ has been extensively studied for its potential applications in the fields of neuroscience, pharmacology, and medicinal chemistry.
Mécanisme D'action
The mechanism of action of 4-[(2-methylphenyl)methyl]-2,3-dihydro-1H-quinoxaline is not fully understood, but it is believed to involve the modulation of glutamate receptors, particularly the N-methyl-D-aspartate (NMDA) receptor. 4-[(2-methylphenyl)methyl]-2,3-dihydro-1H-quinoxaline has been shown to bind to the glycine site of the NMDA receptor and enhance its activity. 4-[(2-methylphenyl)methyl]-2,3-dihydro-1H-quinoxaline has also been shown to inhibit the activity of the gamma-aminobutyric acid (GABA) receptor, which may contribute to its anxiolytic and antidepressant effects.
Biochemical and Physiological Effects:
4-[(2-methylphenyl)methyl]-2,3-dihydro-1H-quinoxaline has been shown to have a variety of biochemical and physiological effects. 4-[(2-methylphenyl)methyl]-2,3-dihydro-1H-quinoxaline has been shown to increase the release of dopamine and serotonin in the brain, which may contribute to its anxiolytic and antidepressant effects. 4-[(2-methylphenyl)methyl]-2,3-dihydro-1H-quinoxaline has also been shown to reduce the activity of acetylcholinesterase, which may contribute to its cognitive-enhancing effects. 4-[(2-methylphenyl)methyl]-2,3-dihydro-1H-quinoxaline has been shown to have antioxidant and anti-inflammatory effects, which may contribute to its neuroprotective effects.
Avantages Et Limitations Des Expériences En Laboratoire
4-[(2-methylphenyl)methyl]-2,3-dihydro-1H-quinoxaline has several advantages for lab experiments, including its high potency, selectivity, and water solubility. 4-[(2-methylphenyl)methyl]-2,3-dihydro-1H-quinoxaline is also relatively stable and can be easily synthesized. However, 4-[(2-methylphenyl)methyl]-2,3-dihydro-1H-quinoxaline has some limitations, including its potential toxicity and limited availability. 4-[(2-methylphenyl)methyl]-2,3-dihydro-1H-quinoxaline may also have off-target effects, which may complicate the interpretation of experimental results.
Orientations Futures
There are several future directions for the study of 4-[(2-methylphenyl)methyl]-2,3-dihydro-1H-quinoxaline. One direction is to further elucidate the mechanism of action of 4-[(2-methylphenyl)methyl]-2,3-dihydro-1H-quinoxaline, particularly its effects on glutamate and GABA receptors. Another direction is to explore the potential therapeutic applications of 4-[(2-methylphenyl)methyl]-2,3-dihydro-1H-quinoxaline in the treatment of neurological disorders, such as Alzheimer's disease, Parkinson's disease, and epilepsy. Additionally, the development of new derivatives of 4-[(2-methylphenyl)methyl]-2,3-dihydro-1H-quinoxaline with improved pharmacological properties may lead to the discovery of new drugs for the treatment of neurological disorders.
Méthodes De Synthèse
4-[(2-methylphenyl)methyl]-2,3-dihydro-1H-quinoxaline can be synthesized using a variety of methods, including the condensation of 2-methylphenylamine and ethyl 2-bromoacetate, followed by the reduction of the resulting intermediate with sodium borohydride. Other methods include the reaction of 2-methylphenylamine with 1,2-dichlorobenzene, followed by the reduction of the intermediate with lithium aluminum hydride. The yield of 4-[(2-methylphenyl)methyl]-2,3-dihydro-1H-quinoxaline can be improved by optimizing the reaction conditions, such as the reaction temperature, reaction time, and solvent.
Applications De Recherche Scientifique
4-[(2-methylphenyl)methyl]-2,3-dihydro-1H-quinoxaline has been extensively studied for its potential applications in the fields of neuroscience, pharmacology, and medicinal chemistry. 4-[(2-methylphenyl)methyl]-2,3-dihydro-1H-quinoxaline has been shown to have a variety of biological activities, including anticonvulsant, anxiolytic, and antidepressant effects. 4-[(2-methylphenyl)methyl]-2,3-dihydro-1H-quinoxaline has also been shown to have neuroprotective effects against oxidative stress and excitotoxicity. 4-[(2-methylphenyl)methyl]-2,3-dihydro-1H-quinoxaline has been used as a tool compound to study the role of glutamate receptors in neurodegenerative diseases and to develop new drugs for the treatment of neurological disorders.
Propriétés
IUPAC Name |
4-[(2-methylphenyl)methyl]-2,3-dihydro-1H-quinoxaline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2/c1-13-6-2-3-7-14(13)12-18-11-10-17-15-8-4-5-9-16(15)18/h2-9,17H,10-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRQMWQZAWNURGL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CN2CCNC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(2-methylphenyl)methyl]-2,3-dihydro-1H-quinoxaline | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[[Methyl-[(5-methyl-1,2-oxazol-3-yl)methyl]amino]methyl]benzoic acid](/img/structure/B7559872.png)


![3-[(2-Hydroxy-3-methoxybenzoyl)-methylamino]-2-methylpropanoic acid](/img/structure/B7559886.png)





![2-[1-Adamantylmethyl(methyl)amino]propanoic acid](/img/structure/B7559937.png)

![3-[1-(6-Ethylpyrimidin-4-yl)piperidin-4-yl]propanoic acid](/img/structure/B7559955.png)

